Voruciclib is a cyclin-dependent kinase (CDK) inhibitor currently under investigation for its potential as an antineoplastic agent. [] While initially recognized for its selective inhibition of CDK4 and CDK6, [] further research highlights its potent inhibitory activity against CDK9. [, , , , , ]
CDKs play a crucial role in regulating cell cycle progression, and their dysregulation is implicated in various cancers. [] Voruciclib's ability to inhibit these kinases makes it a promising candidate for cancer research, particularly in hematological malignancies and solid tumors. [, , , , , , , , ]
Voruciclib primarily acts by selectively inhibiting CDK4 and CDK6. [] These kinases are essential for the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the G1 to S phase transition in the cell cycle. [] By inhibiting CDK4/6, Voruciclib prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase. [] This arrest prevents DNA replication and subsequently inhibits tumor cell proliferation. []
Research suggests that Voruciclib potently inhibits CDK9, a kinase involved in regulating gene transcription, including the expression of Mcl-1, an anti-apoptotic protein. [, , , , , ] By inhibiting CDK9, Voruciclib downregulates Mcl-1, sensitizing cancer cells to apoptosis, particularly in combination with Bcl-2 inhibitors like Venetoclax. [, , , , , ]
Beyond its role as a single agent and in combination therapies, Voruciclib demonstrates potential in reversing multi-drug resistance (MDR) in cancer cells. [] Studies show it can resensitize ABCB1- and ABCG2-overexpressing cells to chemotherapy drugs like paclitaxel, doxorubicin, mitoxantrone, and SN-38. [] This chemo-sensitizing effect is attributed to Voruciclib's ability to increase the intracellular accumulation and reduce the efflux of substrate anti-cancer drugs, likely by stimulating the ATPase activity of these transporter proteins. []
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2